molecular formula C22H18O4 B3440716 Dibenzyl benzene-1,3-dicarboxylate

Dibenzyl benzene-1,3-dicarboxylate

Cat. No.: B3440716
M. Wt: 346.4 g/mol
InChI Key: OIVQLSUKOZNNCT-UHFFFAOYSA-N
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Description

Dibenzyl benzene-1,3-dicarboxylate is a diester derivative of isophthalic acid (benzene-1,3-dicarboxylic acid), where both carboxylic acid groups are esterified with benzyl moieties. This compound is synthesized via nucleophilic substitution, typically using benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base like K₂CO₃ in polar aprotic solvents such as DMF . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized aromatic compounds for applications ranging from pharmaceuticals to materials science. Key physical properties include its oily consistency (as observed in related diesters) and characteristic NMR signals for benzyl ester protons (δ ~5.1–5.3 ppm) and aromatic protons (δ ~7.2–7.4 ppm) .

Properties

IUPAC Name

dibenzyl benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c23-21(25-15-17-8-3-1-4-9-17)19-12-7-13-20(14-19)22(24)26-16-18-10-5-2-6-11-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVQLSUKOZNNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl benzene-1,3-dicarboxylate can be synthesized through the esterification of benzene-1,3-dicarboxylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Dibenzyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzene-1,3-dicarboxylic acid and benzaldehyde.

    Reduction: Reduction reactions can convert the ester groups to primary alcohols.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products:

    Oxidation: Benzene-1,3-dicarboxylic acid and benzaldehyde.

    Reduction: Benzene-1,3-dicarboxylic acid and benzyl alcohol.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry: Dibenzyl benzene-1,3-dicarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a model compound for investigating the behavior of ester groups in biological systems.

Medicine: While not directly used as a drug, this compound can be employed in the development of drug delivery systems. Its ester groups can be modified to create prodrugs that release active pharmaceutical ingredients upon hydrolysis.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ester groups contribute to the flexibility and durability of these materials.

Mechanism of Action

The mechanism of action of dibenzyl benzene-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis in the presence of water or enzymes, leading to the release of benzene-1,3-dicarboxylic acid and benzyl alcohol. These products can further participate in various biochemical pathways and reactions.

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., -Br) reduce ester reactivity toward hydrolysis, while electron-donating groups (e.g., -OCH₃) enhance stability .
  • Bulky substituents (e.g., benzyloxy) lower melting points, resulting in oily products .

Variations in Ester Groups

The nature of the esterifying alcohol influences lipophilicity and thermal stability:

Compound Ester Group Molecular Formula Physical Properties Reference
Dicyclohexyl benzene-1,3-dicarboxylate Cyclohexyl C₂₀H₂₆O₄ Higher melting point (solid at RT) due to rigid cyclohexyl moieties .
Dimethyl benzene-1,3-dicarboxylate Methyl C₁₀H₁₀O₄ Lower molecular weight (194.18 g/mol); volatile, used as polymer precursor .
Dicyclopentyl benzene-1,3-dicarboxylate Cyclopentyl C₁₈H₂₂O₄ Intermediate polarity; used in specialty coatings .

Key Trends :

  • Benzyl esters (e.g., dibenzyl derivatives) exhibit higher lipophilicity, making them suitable for drug delivery systems .
  • Aliphatic esters (e.g., methyl, cyclohexyl) are more volatile or thermally stable, favoring industrial applications .

Functionalized Derivatives

Compound Functional Group Application Reference
Dibenzyl 7-bromo-6,8-dibenzyloxy-3,4-dihydroisoquinolin-3,3-dicarboxylate Multiple benzyloxy groups Precursor for antitumor alkaloids (85% yield) .
Dibenzyl 5-[(2-methylpentanoyl)amino]benzene-1,3-dicarboxylate Amide linkage Potential protease inhibitor intermediate .
Benzene-1,3-dicarboxylic acid; piperazine Piperazine salt Ionic form enhances solubility for crystallization .

Key Trends :

  • Amide or amino derivatives (e.g., 5-aminobenzene-1,3-dicarboxylate) enable coordination chemistry or bioconjugation .
  • Halogenated analogs (e.g., bromo derivatives) are pivotal in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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